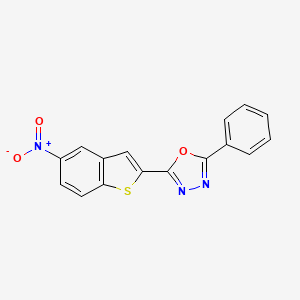![molecular formula C10H9NO2S B2828426 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid CAS No. 1706462-27-2](/img/structure/B2828426.png)
5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid” is a complex organic compound. It is a derivative of pyrrole-2-carboxylic acid, which is an organic compound with the formula HNC4H3CO2H . Pyrrole-2-carboxylic acid is one of two monocarboxylic acids of pyrrole and is a white solid .
Synthesis Analysis
The synthesis of thieno[2,3-b]pyrrole-2-carboxylic acids involves the reaction of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in EtOH containing EtONa at room temperature . This forms 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids or thieno[2,3-b]pyrrole-2,4-dicarboxylates .Mécanisme D'action
5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine protein kinase that plays a crucial role in various cellular processes. It phosphorylates a wide range of substrates, including transcription factors, signaling proteins, and cell cycle regulators. By inhibiting CK2 activity, this compound disrupts these cellular processes and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade. It also inhibits the proliferation and migration of cancer cells by downregulating the expression of various oncogenes. Moreover, this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid has several advantages for lab experiments. It is a highly potent and selective inhibitor of CK2, which makes it an ideal tool for studying the role of CK2 in various cellular processes. Moreover, this compound has been shown to have low toxicity and high stability, which makes it suitable for in vitro and in vivo experiments. However, this compound has some limitations as well. It has poor solubility in water, which makes it difficult to administer in animal models. Moreover, its high potency may lead to off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid. One of the most promising areas of research is the development of this compound-based anticancer therapies. This compound has shown significant anticancer properties in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Moreover, this compound can be used as a tool for studying the role of CK2 in various cellular processes. Future research can focus on identifying the downstream targets of CK2 and elucidating the molecular mechanisms underlying its effects. Finally, the synthesis and optimization of this compound derivatives can lead to the development of more potent and selective CK2 inhibitors.
Conclusion:
In conclusion, this compound is a highly potent and selective inhibitor of CK2, which has significant potential applications in scientific research. It has been extensively studied for its anticancer properties and has shown promising results in preclinical studies. Moreover, this compound can be used as a tool for studying the role of CK2 in various cellular processes. Further research is needed to determine its efficacy and safety in clinical trials and to elucidate the molecular mechanisms underlying its effects.
Méthodes De Synthèse
The synthesis of 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid involves a series of chemical reactions. The starting material is 2-cyclopropylthiophene, which undergoes a cyclization reaction with ethyl 2-bromoacetate in the presence of a base to form 5-cyclopropyl-2-thienyl-2,3-dihydro-1,3-thiazole-4-carboxylic acid ethyl ester. This intermediate is then converted to this compound by reacting it with a mixture of phosphorus oxychloride and dimethylformamide.
Applications De Recherche Scientifique
5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of CK2, which is known to be overexpressed in various types of cancer. Therefore, this compound has been investigated for its anticancer properties. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
5-cyclopropylthieno[2,3-c]pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c12-10(13)8-3-6-4-11(7-1-2-7)5-9(6)14-8/h3-5,7H,1-2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLWGOKVKDRAKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C3C=C(SC3=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2828343.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2828345.png)
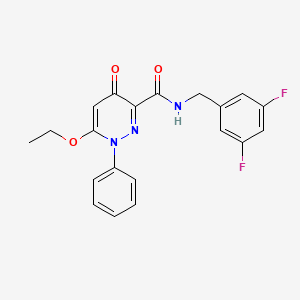
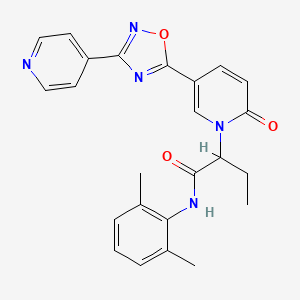
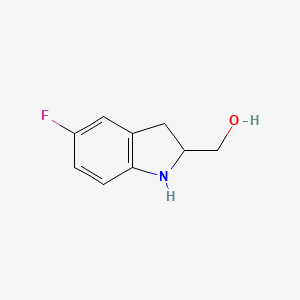
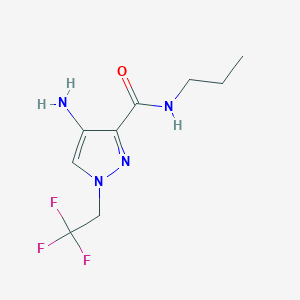
![3-benzyl-9-(4-bromophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2828355.png)
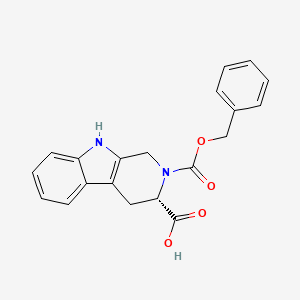
![6-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2828360.png)
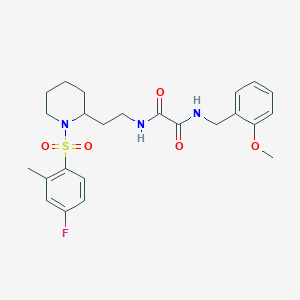
![2-{1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2828362.png)
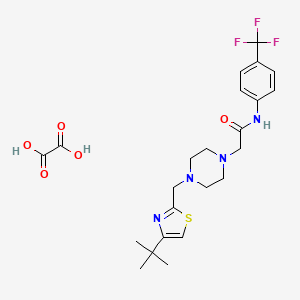
![N-(2,5-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2828364.png)
